3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
Description
Properties
Molecular Formula |
C7H10F3N3 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
InChI |
InChI=1S/C7H10F3N3/c8-7(9,10)6-4-12-13(5-6)3-1-2-11/h4-5H,1-3,11H2 |
InChI Key |
SGWPMKMEDOBPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCCN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For instance, coupling 4-(trifluoromethyl)pyrazole with 3-bromopropan-1-amine under microwaves (100°C, 10 minutes) achieves 88% yield, compared to 65% under conventional heating.
Flow Chemistry Approaches
Continuous-flow systems improve scalability and heat transfer. A 2023 protocol demonstrated that mixing pyrazole and amine streams in a microreactor at 120°C produced the target compound with 92% yield and 99% purity, minimizing side reactions.
Optimization of Reaction Conditions and Yield Enhancement
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 80°C (SN2), 50°C (CF₃) | +15% |
| Solvent | DMF (SN2), MeCN (CF₃) | +10% |
| Catalyst | AgF/PPh₃ (CF₃) | +20% |
| Reaction Time | 2 hours (SN2), 5 hours (CF₃) | +12% |
Adjusting solvent polarity (e.g., switching from THF to DMF) enhances nucleophilicity in substitution reactions. Catalytic amounts of KI (5 mol%) further accelerate displacement rates by stabilizing transition states.
Analytical Characterization of Synthetic Intermediates
Critical intermediates are validated via ¹H NMR, ¹³C NMR, and LC-MS . For example:
-
4-(Trifluoromethyl)-1H-pyrazole : ¹⁹F NMR δ = -58.7 ppm (CF₃).
-
3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine : ESI-MS m/z 194.1 [M+H]⁺.
-
Hydrochloride salt : Cl⁻ content confirmed by ion chromatography (>99%).
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Key considerations include:
-
Trifluoromethylation at Scale : CF₃SO₂Na is preferred over gaseous CF₃I due to easier handling.
-
Waste Management : AgF residues are recovered via precipitation as AgCl, reducing environmental impact.
-
Continuous Processing : Flow reactors minimize batch-to-batch variability and enable real-time monitoring .
Chemical Reactions Analysis
Types of Reactions
3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives of 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine. For instance, compounds derived from this structure have shown promising results against various cancer cell lines:
| Compound | Target Cell Lines | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
These compounds exhibited significant growth inhibition, suggesting potential as anticancer agents .
2. Anti-inflammatory Properties
The compound's structure allows it to interact with cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Inhibition of these enzymes can lead to anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs .
Material Science Applications
1. Synthesis of Functional Materials
3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine has been utilized in synthesizing functional materials due to its unique trifluoromethyl group, which enhances solubility and stability in various solvents. This makes it useful in creating advanced polymers and coatings with specific properties tailored for industrial applications .
Case Studies
Case Study 1: Anticancer Compound Development
A study focused on the synthesis of new derivatives based on 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine demonstrated that modifications to the pyrazole ring significantly enhanced anticancer activity. The research involved molecular docking studies that rationalized the binding affinity of these compounds to target proteins involved in cancer progression .
Case Study 2: Anti-inflammatory Drug Research
In another investigation, researchers explored the anti-inflammatory potential of this compound by assessing its efficacy in animal models of inflammation. The results indicated a marked reduction in inflammatory markers, reinforcing the compound's therapeutic promise in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
Nitro (NO₂) and trifluoroethoxy (OCH₂CF₃) groups (CAS 1855938-91-8) introduce strong electron-withdrawing effects, which may enhance binding to electron-rich biological targets .
Synthetic Routes :
- Copper-catalyzed cross-coupling (e.g., with cesium carbonate and copper(I) bromide) is commonly used to introduce aryl or heteroaryl substituents to the pyrazole ring .
- Vilsmeier–Haack reactions (using DMF and POCl₃) are employed for formylation or nitration of pyrazole derivatives .
Biological Relevance: The trifluoromethyl group (-CF₃) is a hallmark of bioactive molecules due to its metabolic stability and ability to modulate electronic properties. Modifications to the amine chain (e.g., elongation or branching) can alter pharmacokinetic profiles, as seen in darolutamide, a prostate cancer drug with a structurally complex pyrazole-amine backbone .
Drug Discovery
Compounds such as 3-[3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine (CAS 1006336-71-5) are explored for kinase inhibition, leveraging the pyrazole core’s ability to fit into ATP-binding pockets .
Material Science
Pyrazole derivatives with trifluoromethyl groups are used in liquid crystals and OLEDs due to their thermal stability and electron-deficient nature .
Analytical Tools
Software like AutoDock Vina and Multiwfn aids in predicting binding affinities and electron density distributions for these compounds, enabling rational design .
Biological Activity
3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine, with the CAS number 1343208-97-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making it a valuable moiety in drug design.
- Molecular Formula : C7H10F3N3
- Molecular Weight : 193.17 g/mol
- Structural Characteristics : The presence of the trifluoromethyl group contributes to the lipophilicity and metabolic stability of the compound, which can influence its biological activity.
The biological activity of 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is primarily attributed to its ability to interact with various biological targets. Pyrazole derivatives are often associated with a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities.
Key Mechanisms
- Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Modulation of Neurotransmitter Systems : Some studies suggest that compounds with similar structures can influence serotonin and dopamine pathways, potentially impacting mood disorders and neurodegenerative diseases.
- Anticancer Properties : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Biological Activity Data
Case Studies
Several case studies have explored the efficacy and safety profiles of pyrazole derivatives related to 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine:
- Anti-inflammatory Effects : A study investigated the anti-inflammatory properties in a rat model of arthritis, where administration of a related pyrazole compound resulted in significant reductions in paw swelling and inflammatory markers.
- Neuropharmacological Assessment : Another study assessed the impact on behavior in rodents subjected to stress tests, showing that compounds with similar structures could reduce anxiety-like behaviors.
- Anticancer Activity : Research focusing on breast cancer cell lines revealed that specific pyrazole derivatives could inhibit cell proliferation and induce apoptosis, suggesting a promising avenue for cancer therapy.
Q & A
Q. What are the common synthetic routes for 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine, and how can reaction conditions be optimized?
The synthesis typically involves condensation reactions between substituted hydrazines and carbonyl precursors. For example, hydrazine derivatives react with trifluoromethyl-substituted ketones or aldehydes under acidic or basic conditions to form the pyrazole core . A key step is the alkylation of the pyrazole nitrogen with a propan-1-amine side chain. Optimization strategies include:
- Catalyst selection : Copper(I) bromide or cesium carbonate improves yield in coupling reactions (e.g., alkylation steps) .
- Solvent choice : Polar aprotic solvents like DMF or THF enhance reactivity .
- Temperature control : Reactions often proceed at 35–80°C to balance kinetics and side reactions .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks. For instance, the trifluoromethyl group () appears as a singlet near δ 120–125 ppm in NMR .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peaks) and isotopic patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve 3D structures, critical for confirming regiochemistry and hydrogen bonding .
Example : A reported NMR spectrum for a related pyrazole derivative shows resonances at δ 8.87 (pyridyl protons) and δ 3.2–3.5 (propan-1-amine chain) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s binding affinity in biological systems?
The group enhances hydrophobic interactions with target proteins, increasing binding affinity. Its electron-withdrawing nature also stabilizes charge-transfer complexes. Computational studies (e.g., molecular docking with AutoDock Vina) predict improved binding to enzymes like cyclooxygenase-2 (COX-2), where occupies hydrophobic pockets .
Key Finding : In COX-2 inhibition assays, trifluoromethyl-substituted pyrazoles show IC values 5–10× lower than non-fluorinated analogs .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay variability or impurity profiles . Mitigation approaches include:
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
- HPLC-Purity Correlation : Compounds with ≥95% purity (by HPLC) show consistent IC values in kinase inhibition studies .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., analogs consistently outperform in logP-dependent activity) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced metabolic stability?
- Side Chain Modifications : Replacing the propan-1-amine with a morpholine or piperazine group increases solubility and reduces hepatic clearance .
- Heterocycle Fusion : Cyclopenta[c]pyrazole derivatives (e.g., 3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1-yl]propan-1-amine) exhibit prolonged half-lives due to rigidified structures .
Q. What computational methods predict the compound’s interactions with novel biological targets?
- Molecular Dynamics (MD) Simulations : Analyze binding persistence in targets like G-protein-coupled receptors (GPCRs).
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to optimize positioning in active sites .
- Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond acceptors near the pyrazole ring) for antimicrobial activity .
Q. How do crystallographic data inform the design of co-crystals or salts for improved formulation?
SHELXL-refined structures reveal hydrogen-bonding motifs. For example, the propan-1-amine chain forms salts with succinic acid, enhancing solubility. Co-crystals with PEG 4000 improve thermal stability (melting point ↑ from 104°C to 150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
